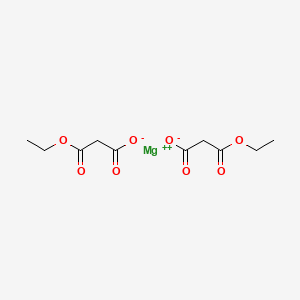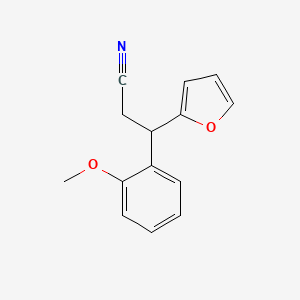
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile
Overview
Description
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile (FMPCN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing both a furan ring and a nitrile group, and is considered to be a promising scaffold for the development of novel compounds with potential therapeutic applications. Finally, it will provide a list of potential future directions for research and development.
Scientific Research Applications
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been studied for its potential applications in scientific research. It has been used as a scaffold for the development of novel compounds with potential therapeutic applications. For example, this compound has been used in the synthesis of a novel antifungal agent, which has been shown to be effective against a variety of fungal species. This compound has also been used in the synthesis of a novel anti-cancer agent, which has been shown to be effective against a variety of cancer cell lines. In addition, this compound has been used in the synthesis of a novel anti-inflammatory agent, which has been shown to be effective against a variety of inflammatory conditions.
Mechanism of Action
The exact mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile is not yet fully understood. However, it is believed that the nitrile group in the molecule may be responsible for its biological activity. The nitrile group is known to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other substances. In addition, the furan ring may be responsible for the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other substances. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have anti-fungal effects, and to inhibit the growth of a variety of fungal species.
Advantages and Limitations for Lab Experiments
The use of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile in lab experiments has several advantages. It is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, it has a variety of potential applications in scientific research, and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to understand how it works. In addition, the potential toxicity of this compound is not yet fully understood, and further research is needed to determine its safety.
Future Directions
There are a number of potential future directions for research and development involving 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile. For example, further research is needed to better understand the mechanism of action of this compound and its potential toxicity. In addition, further research is needed to develop novel compounds based on the this compound scaffold, which may have therapeutic applications. Finally, further research is needed to develop more efficient methods for the synthesis of this compound, which may enable the production of larger quantities of the compound for use in lab experiments and other applications.
properties
IUPAC Name |
3-(furan-2-yl)-3-(2-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKRZKZIYOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



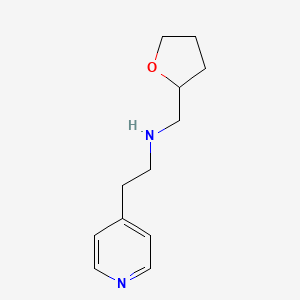
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

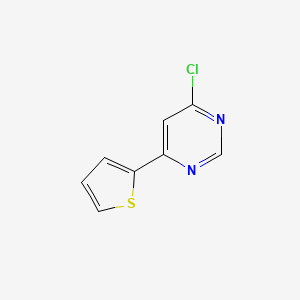


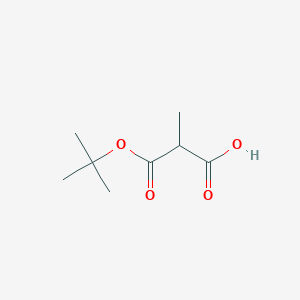
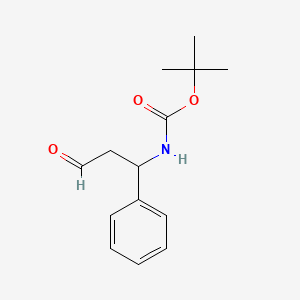

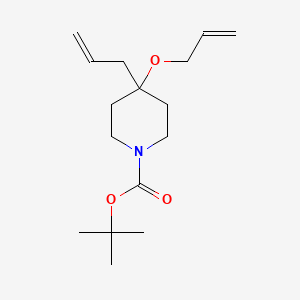
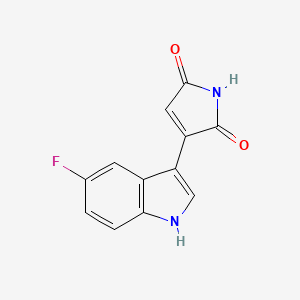
![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
